Chloro Efavirenz: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
Chloro Efavirenz: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
Introduction
Efavirenz, a cornerstone in the management of Human Immunodeficiency Virus (HIV) type 1, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] Marketed under brand names such as Sustiva® and Stocrin®, its role in highly active antiretroviral therapy (HAART) has been pivotal.[1][2][4] This technical guide provides an in-depth exploration of the molecular architecture and chemical characteristics of Efavirenz, a molecule distinguished by its chloro-substituted benzoxazinone core. We will dissect its structural intricacies, physicochemical properties, and the analytical methodologies essential for its characterization, offering a critical resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereochemistry
The precise chemical identity of Efavirenz is (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one.[2][5][6] Its empirical formula is C₁₄H₉ClF₃NO₂, and it has a molecular weight of approximately 315.67 g/mol .[1][2][5][7]
Key Structural Features
The Efavirenz molecule is characterized by several key functional groups that dictate its biological activity and chemical behavior:
-
Benzoxazinone Core: A bicyclic heterocyclic system that forms the scaffold of the molecule.
-
Chiral Center: The C4 position of the benzoxazinone ring is a stereocenter, with the (S)-enantiomer being the active pharmacological agent.[2][8]
-
Chloro Substituent: A chlorine atom at the C6 position of the aromatic ring.
-
Trifluoromethyl Group: A -CF₃ group at the C4 position, which contributes to the molecule's lipophilicity and binding affinity.
-
Cyclopropylethynyl Group: A rigid, hydrophobic group also attached to the C4 chiral center, crucial for its inhibitory action.
The three-dimensional conformation of Efavirenz, as determined by single-crystal X-ray diffraction analysis, has been described as resembling a "crane bird".[9][10] This specific spatial arrangement is critical for its non-competitive binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase.[1][5][11]
Stereoisomerism
The presence of a single chiral center at the C4 position means that Efavirenz exists as a pair of enantiomers. The pharmacologically active form is the (S)-enantiomer. The (R)-enantiomer is considered an impurity, and its levels are strictly controlled during synthesis and formulation. Chiral chromatography methods, such as Ultra Performance Liquid Chromatography (UPLC) with a chiral stationary phase, are essential for the separation and quantification of these enantiomers.[8]
Physicochemical Properties
The chemical properties of Efavirenz influence its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source(s) |
| Appearance | White to slightly pink crystalline powder | [1][5] |
| Molecular Formula | C₁₄H₉ClF₃NO₂ | [1][2][5] |
| Molecular Weight | 315.67 g/mol | [1][2][7] |
| Melting Point | 136-141 °C | [12] |
| pKa | 10.2 | [12] |
| Solubility | Practically insoluble in water (<10 µg/mL) | [1][5][13] |
Efavirenz is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[12] Its poor water solubility presents challenges for oral formulation, and various strategies, such as the use of liquisolid compacts, have been explored to enhance its dissolution rate and bioavailability.[14]
Synthesis and Purification
The synthesis of Efavirenz is a multi-step process that requires precise control of stereochemistry. Several synthetic routes have been developed, often starting from 4-chloroaniline.[15][16] A key step in many syntheses is the enantioselective addition of a cyclopropyl acetylide group to a ketoaniline intermediate to establish the crucial C4 stereocenter.[15][16]
The cyclization of the resulting amino alcohol to form the benzoxazinone ring is another critical step. Various reagents have been employed for this purpose, including phosgene derivatives (like triphosgene) and, more recently, safer and more cost-effective alternatives like urea.[17][18][19]
Illustrative Synthetic Workflow
Caption: A simplified workflow for the asymmetric synthesis of Efavirenz.
Purification of the final product is typically achieved through crystallization. The control of impurities, including the unwanted (R)-enantiomer and other process-related byproducts and degradation products, is paramount and is monitored using the analytical techniques described in the following section.[20]
Analytical Characterization
A suite of analytical methods is employed for the comprehensive characterization of Efavirenz, ensuring its identity, purity, and quality.[3][14]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for the analysis of Efavirenz.[8][21][22]
-
Reversed-Phase HPLC (RP-HPLC): Widely used for the quantification of Efavirenz in bulk drug substance and pharmaceutical dosage forms, as well as for monitoring its stability.[22][23][24] A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like acetonitrile, with UV detection commonly set at 247 nm.[22][25][26]
-
Chiral HPLC/UPLC: Essential for the separation and quantification of the (R)-enantiomer from the active (S)-Efavirenz.[8] These methods utilize specialized chiral stationary phases.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of Efavirenz in biological matrices such as human plasma, crucial for pharmacokinetic studies and therapeutic drug monitoring.[27][28]
Typical LC-MS/MS Protocol for Efavirenz Quantification in Plasma
-
Sample Preparation: Protein precipitation from a small plasma volume (e.g., 50 µL) is a common and efficient extraction method.[27]
-
Chromatographic Separation: A rapid gradient elution on a C18 column is used to separate Efavirenz from endogenous plasma components.[27]
-
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM).[27] The transition for Efavirenz is often m/z 314.2 → 243.9.[27]
-
Quantification: An isotopically labeled internal standard, such as ¹³C₆-Efavirenz, is used to ensure accuracy and precision.[27]
Caption: Workflow for Efavirenz sample preparation for LC-MS/MS analysis.
Spectroscopic Techniques
Spectroscopic methods are vital for the structural elucidation and identification of Efavirenz.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of Efavirenz and its impurities. 2D NMR techniques are employed to fully assign the structure of degradation products.[21][25]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. It is also used in conjunction with other techniques to study the polymorphic forms of Efavirenz.[12]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of Efavirenz, aiding in its identification and the characterization of its metabolites and degradation products.[21]
-
UV-Visible Spectroscopy: Efavirenz exhibits a characteristic UV absorption maximum at approximately 247 nm, which is utilized for its quantification in HPLC-UV methods.[22][26]
Stability and Degradation
Efavirenz is susceptible to degradation under certain conditions. Forced degradation studies, conducted under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions, are essential to understand its stability profile and to develop stability-indicating analytical methods.[21][25] Studies have shown that Efavirenz degrades significantly under acidic and basic conditions.[26] A number of degradation products have been identified and characterized using techniques like LC-HRMS and NMR.[21][25] Understanding these degradation pathways is crucial for ensuring the safety and efficacy of Efavirenz-containing drug products.[20]
Biological and Pharmacological Context
As a non-nucleoside reverse transcriptase inhibitor, Efavirenz allosterically binds to a hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.[1][5][11] This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1][5][7]
Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly by the CYP2B6 and CYP3A4 isoforms.[13][29][30] It is also an inducer of these enzymes, which can lead to significant drug-drug interactions.[1][13][31] The major metabolite is 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[29]
Conclusion
Chloro Efavirenz, or more accurately Efavirenz, possesses a unique and complex molecular structure that is intrinsically linked to its potent anti-HIV activity. Its physicochemical properties, particularly its low aqueous solubility and stereospecificity, present distinct challenges and considerations for formulation and analysis. A thorough understanding of its synthesis, analytical characterization, and stability, as detailed in this guide, is fundamental for the development, quality control, and effective clinical use of this vital antiretroviral agent. The continuous refinement of analytical methodologies will further ensure the safety and efficacy of Efavirenz for patients worldwide.
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